molecular formula C14H30O B8730554 3-Ethyl-3-dodecanol CAS No. 68066-05-7

3-Ethyl-3-dodecanol

Cat. No.: B8730554
CAS No.: 68066-05-7
M. Wt: 214.39 g/mol
InChI Key: IRFVXTHHHPLIOE-UHFFFAOYSA-N
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Description

3-Dodecanol (CAS 10203-30-2), also known as (dl)-3-dodecanol, is a secondary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . Its structure features a hydroxyl (-OH) group on the third carbon of a 12-carbon chain. Key physical properties include:

  • Density: 0.8223 g/cm³
  • Melting point: 25°C
  • Boiling point: ~250.85°C (estimated)
  • Refractive index: 1.4150
  • Acidity (pKa): 15.28 ± 0.20 .

The absence of an ethyl branch in 3-dodecanol distinguishes it from hypothetical ethyl-substituted analogs, which would exhibit altered steric and electronic properties.

Properties

CAS No.

68066-05-7

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

3-ethyldodecan-3-ol

InChI

InChI=1S/C14H30O/c1-4-7-8-9-10-11-12-13-14(15,5-2)6-3/h15H,4-13H2,1-3H3

InChI Key

IRFVXTHHHPLIOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)(CC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Dodecanol (Lauryl Alcohol)

  • Structure : Primary alcohol with -OH on the terminal carbon (C₁₂H₂₆O, CAS 112-53-8).
  • Properties: Melting point: 24°C Boiling point: 259°C Density: 0.8308 g/cm³ Solubility: Insoluble in water; miscible with ethanol and ether .
  • Key Differences: The terminal hydroxyl group in 1-dodecanol increases its hydrophilicity compared to 3-dodecanol. 1-Dodecanol has a higher boiling point (259°C vs. ~250.85°C) due to stronger intermolecular hydrogen bonding in primary alcohols .

Ethyl 3-Hydroxydodecanoate

  • Structure : Ester derivative with an ethyl group and hydroxyl substituent (C₁₄H₂₈O₃, CAS 183613-15-2).
  • Properties :
    • Molecular weight: 244.37 g/mol
    • Purity: ≥98% .
  • Key Differences: The ester functional group reduces reactivity compared to alcohols, making it less polar and more lipophilic. Ethyl esters are typically used as plasticizers or flavoring agents, whereas 3-dodecanol finds applications in surfactants and lubricants.

3,3-Dimethyl-2-Hexanol

  • Structure : Branched-chain secondary alcohol (C₈H₁₈O, CAS 22025-20-3).
  • Properties :
    • Molecular weight: 130.23 g/mol
    • Supplier: LEAP CHEM CO., LTD. .
  • Key Differences: Shorter carbon chain (C8 vs. C12) results in lower boiling points and reduced viscosity. Branched structures like 3,3-dimethyl-2-hexanol exhibit higher thermal stability but lower solubility in polar solvents compared to linear analogs.

2-Ethyl-1,3-Hexanediol

  • Structure : Diol with ethyl branching (C₈H₁₈O₂, CAS 94-96-2).
  • Properties :
    • Molecular weight: 146.23 g/mol
    • Applications: Solvent and humectant in cosmetics .
  • Key Differences: The presence of two hydroxyl groups increases hydrophilicity and hydrogen-bonding capacity. Diols generally have higher boiling points than monohydric alcohols of similar molecular weight.

Data Tables

Table 1: Physical Properties of Selected Alcohols

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
3-Dodecanol C₁₂H₂₆O 186.33 ~250.85 25 0.8223
1-Dodecanol C₁₂H₂₆O 186.34 259 24 0.8308
3,3-Dimethyl-2-hexanol C₈H₁₈O 130.23 Not reported Not reported Not reported
2-Ethyl-1,3-hexanediol C₈H₁₈O₂ 146.23 Not reported Not reported Not reported

Table 2: Functional Group Comparison

Compound Functional Groups Key Applications
3-Dodecanol Secondary alcohol Surfactants, lubricants
Ethyl 3-hydroxydodecanoate Ester, hydroxyl Plasticizers, fragrances
1-Dodecanol Primary alcohol Cosmetics, detergents
2-Ethyl-1,3-hexanediol Diol Solvents, humectants

Research Findings and Trends

  • Branching Effects: Branched alcohols (e.g., 3,3-dimethyl-2-hexanol) exhibit lower melting points and higher volatility than linear-chain analogs due to disrupted molecular packing .
  • Hydrogen Bonding: Primary alcohols (1-dodecanol) form stronger intermolecular hydrogen bonds than secondary alcohols (3-dodecanol), explaining their higher boiling points .
  • Ester vs. Alcohol Reactivity: Esters like ethyl 3-hydroxydodecanoate are less reactive toward nucleophiles but more stable under acidic conditions compared to alcohols .

Q & A

Q. How can researchers integrate this compound into green chemistry workflows to reduce synthetic waste?

  • Methodological Answer : Employ solvent-free mechanochemical synthesis (ball milling) or biocatalytic routes using lipases. Life Cycle Assessment (LCA) tools quantify environmental impact reductions (e.g., E-factor, atom economy). Compare with traditional methods to validate sustainability claims .

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